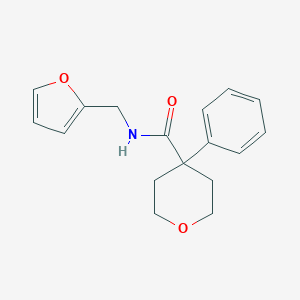

N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-16(18-13-15-7-4-10-21-15)17(8-11-20-12-9-17)14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPDBFSVEQVRGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: SAR Profiling of N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide

This guide serves as a comprehensive technical analysis of the structure-activity relationship (SAR) and optimization potential for N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide .[1][2][3]

Designed for medicinal chemists and drug discovery scientists, this document treats the molecule as a specific Lead Compound Case Study , analyzing its pharmacophore, synthesis, and optimization vectors based on established medicinal chemistry principles.

Executive Summary & Compound Profile

-

Compound Name: N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide[1][2][3]

-

Core Scaffold: 4-Phenyltetrahydropyran-4-carboxamide (4-Phenyloxane-4-carboxamide)[1][2][3]

-

Chemical Class: Non-basic bioisostere of 4-phenylpiperidine analgesics (Meperidine/Pethidine class).[1][2][3]

-

Primary Interest: This scaffold is frequently utilized in high-throughput screening (HTS) libraries for targets requiring neutral, lipophilic ligands, such as Sigma-1 receptors , Glycine Transporter 1 (GlyT1) , and P2X7 receptors .[1][2][3]

Structural Deconstruction

The molecule consists of three distinct pharmacophoric zones:

-

The Core (Zone A): A tetrahydropyran (oxane) ring substituted at the 4-position.[1][2][3]

-

The Lipophilic Anchor (Zone B): A 4-phenyl ring providing π-π interaction capabilities.[1][2][3]

-

The Linker & Headgroup (Zone C): A carboxamide linker connected to a furan-2-ylmethyl moiety (furfuryl group).[1][2][3]

Structure-Activity Relationship (SAR) Analysis

This section dissects the contribution of each structural motif to biological activity and physicochemical properties.[1][2][3]

The Core: Tetrahydropyran vs. Piperidine (The Bioisostere Shift)

The defining feature of this molecule is the oxygen atom in the saturated ring.[1][2][3]

-

Effect: Replacing the nitrogen of the meperidine scaffold (pKa ~10.[1][2][3]5) with oxygen renders the core neutral .[1][2][3]

-

Biological Consequence:

-

Loss of Opioid Activity: The protonated nitrogen in meperidine forms a critical salt bridge with Asp147 in the Mu-opioid receptor.[1][2][3] The oxane analog lacks this interaction, typically abolishing direct opioid agonism.[1][2][3]

-

Gain of Function: The neutral core improves passive membrane permeability and shifts affinity toward targets binding neutral lipophiles (e.g., Sigma-1 , TRP channels ).[1][2][3]

-

The Furan-2-ylmethyl Moiety (Metabolic Liability)

The furan ring serves as a compact, aromatic lipophile.[1][2][3]

-

Binding: The oxygen lone pairs in the furan ring can act as weak hydrogen bond acceptors.[1][2][3] The aromatic system engages in π-stacking.[1][2][3]

-

Metabolic Risk (Toxicophore): Furan rings are notorious for bioactivation by CYP450 enzymes (specifically CYP2E1) into reactive cis-2-butene-1,4-dial intermediates, which can cause hepatotoxicity.[1][2][3]

-

Optimization Strategy: Replace furan with Thiophene (bioisostere), Pyridyl (solubility), or Fluorophenyl (metabolic stability).[1][2][3]

The Quaternary Center (Conformational Lock)

The 4,4-disubstitution creates a "Gem-dialkyl" effect (Thorpe-Ingold effect).[1][2][3]

-

Mechanism: This locks the phenyl and carboxamide groups into a specific axial/equatorial orientation, reducing the entropic penalty of binding.[1][2][3]

-

SAR Rule: Removing the ring (opening to a linear chain) typically results in a >10-fold loss of potency due to increased conformational freedom.[1][2][3]

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for optimizing this lead compound, moving from the core scaffold to specific substituent modifications.

Caption: Hierarchical optimization strategy for the 4-phenyloxane-4-carboxamide scaffold.

Experimental Protocols

Synthesis of the Scaffold (Self-Validating Protocol)

This protocol synthesizes the core acid, which is then coupled to the amine.[1][2][3]

Step 1: Synthesis of 4-phenyltetrahydropyran-4-carbonitrile

-

Reagents: Phenylacetonitrile (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), NaH (2.5 eq) or NaOH/TBAB (Phase Transfer Catalysis).

-

Conditions: Heat to 60°C for 4-6 hours.

-

Validation: Monitor disappearance of phenylacetonitrile by TLC (Hexane/EtOAc 8:1). Product spot is less polar.[1][2][3]

Step 2: Hydrolysis to Carboxylic Acid

-

Reagents: 4-phenyltetrahydropyran-4-carbonitrile, 50% H2SO4 or KOH/Ethylene Glycol (160°C).

-

Workup: Acidify aqueous layer to pH 2. The acid precipitates as a white solid.[1][2][3]

Step 3: Amide Coupling (The Target Molecule)

-

Activation: Dissolve Acid (1 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and catalytic DMF.[1][2][3] Stir 1h (Gas evolution).

-

Coupling: Evaporate solvent (remove excess oxalyl chloride). Redissolve in DCM. Add Furfurylamine (1.1 eq) and Triethylamine (2.0 eq).[1][2][3]

-

Purification: Wash with 1N HCl, then NaHCO3. Recrystallize from Ethanol/Water.[1][2][3]

Microsomal Stability Assay (Furan Liability Test)

Since the furan ring is a metabolic alert, this assay is critical.[1][2][3]

-

Incubation: Incubate compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1][2][3]

-

Timepoints: 0, 15, 30, 60 min.

-

Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Success Criteria: If T1/2 < 15 min, replace Furan with Thiophene or Fluorophenyl.

Quantitative Data Summary (Predicted)

The following table summarizes predicted physicochemical properties compared to the standard opioid scaffold (Meperidine) to illustrate the "Scaffold Hop."

| Property | N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide | Meperidine (Analogue) | Interpretation |

| Core Ring | Tetrahydropyran (Oxygen) | Piperidine (Nitrogen) | Critical Difference |

| pKa (Base) | Neutral (Amide only) | ~10.5 (Tertiary Amine) | Oxane analog crosses BBB passively; no lysosomal trapping.[1][2][3] |

| LogP (Calc) | ~2.8 - 3.2 | ~2.5 | Oxane is more lipophilic due to lack of ionization.[1][2][3] |

| H-Bond Donors | 1 (Amide NH) | 0 | Amide NH is critical for binding orientation.[1][2][3] |

| TPSA | ~55 Ų | ~30 Ų | Good oral bioavailability range (<140 Ų).[1][2][3] |

| Metabolic Risk | High (Furan epoxidation) | Moderate (N-demethylation) | Furan is the primary liability. |

Visualization: Synthesis Pathway

Caption: Synthetic route from phenylacetonitrile to the target carboxamide.

References

-

Scaffold Pharmacology (GlyT1)

-

Bioisosterism Principles

-

Furan Metabolic Toxicity

-

Opioid SAR (Meperidine Class)

-

Commercial Screening Libraries

Sources

Preliminary Cytotoxicity Studies of Furan Carboxamide Compounds: A Multi-Tiered Approach to Early-Stage Drug Discovery

An In-depth Technical Guide for Researchers

Introduction: The Therapeutic Promise and a Call for Rigorous Screening

The furan ring system is a pharmacologically significant scaffold, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] Notably, furan carboxamide derivatives have emerged as a promising class of molecules with potent cytotoxic effects against various cancer cell lines, often showing minimal toxicity to normal cells, marking them as excellent candidates for antitumor drug development.[1][2][3] Several studies have highlighted their ability to induce apoptosis and arrest the cell cycle in cancer cells, underscoring their therapeutic potential.[4][5]

However, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[6] Therefore, establishing a robust and mechanistically informative cytotoxicity profile early in the preclinical phase is not just a regulatory requirement but a critical step to de-risk drug development projects, saving invaluable time and resources.[6][7]

This guide provides a comprehensive, field-proven framework for conducting preliminary in vitro cytotoxicity studies on novel furan carboxamide compounds. We will move beyond simple viability metrics to build a multi-tiered screening cascade that elucidates the dose-response relationship, primary mechanism of cell death, and initial selectivity, thereby enabling a more informed selection of candidates for further development.

Part 1: The Strategic Framework for Cytotoxicity Assessment

A successful preliminary cytotoxicity screen should be designed as a logical funnel, starting with broad screening and progressively moving towards more detailed mechanistic questions for the most promising compounds. This tiered approach ensures efficient resource allocation and builds a comprehensive data package.

Our proposed workflow is structured into three sequential tiers:

-

Tier 1: Primary Viability Screening. The objective is to determine the dose-dependent effect of the furan carboxamide compounds on the metabolic activity of a relevant cancer cell line. This tier serves to identify active compounds and quantify their potency by determining the half-maximal inhibitory concentration (IC50).

-

Tier 2: Elucidating the Primary Mechanism of Cell Death. Once a compound's potency is established, the next critical question is how it induces cell death. This tier aims to distinguish between two primary cell death pathways: necrosis (catastrophic membrane failure) and apoptosis (programmed cell death).

-

Tier 3: Assessing Selective Cytotoxicity. An ideal anticancer agent should be highly toxic to cancer cells while sparing healthy, non-malignant cells. This tier evaluates the cytotoxicity of lead compounds in a non-cancerous cell line to establish a preliminary therapeutic window or "selectivity index."

Caption: A three-tiered workflow for preliminary cytotoxicity assessment of novel compounds.

Part 2: Tier 1 - Primary Viability & Potency Determination (MTT Assay)

The cornerstone of primary cytotoxicity screening is the MTT assay.[8] It is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[9] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Causality Behind Experimental Choices:

-

Why MTT? It is a robust, inexpensive, and high-throughput compatible assay, making it ideal for screening a large number of compounds or concentrations in the initial phase.[10][11]

-

Choice of Cell Line: The selection is critical. For a general screen, a well-characterized and commonly used cancer cell line, such as MCF-7 (breast adenocarcinoma), is a good starting point, as its response to various furan derivatives has been previously documented.[2][4]

-

Dose Range: A wide, logarithmic dose range (e.g., 0.01 µM to 100 µM) is essential to capture the full dose-response curve and accurately determine the IC50 value.

Caption: Differentiating cell death mechanisms with targeted assays.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is a simplified representation based on commercially available kits. [12]

-

Plate Setup: Seed and treat cells with the furan carboxamide compounds in a 96-well white-walled plate (for luminescence) as described in the MTT protocol.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: After the desired treatment period (e.g., 24-48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Assay Execution: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.

-

Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Interpreting Tier 2 Data

By comparing the results, a clear picture emerges:

-

High LDH, Low Caspase Activity: Suggests a primary necrotic mode of cell death.

-

Low LDH, High Caspase Activity: Strongly indicates that the compound induces apoptosis. [4]* High LDH, High Caspase Activity: May indicate secondary necrosis following apoptosis, a common in vitro phenomenon.

Part 4: Tier 3 - Determining the Selectivity Index (SI)

The final step in this preliminary screen is to assess the compound's selectivity. A promising anticancer drug candidate should preferentially kill cancer cells over healthy cells. [2]The Selectivity Index (SI) is a simple ratio used to quantify this.

SI = IC50 in Non-Cancerous Cells / IC50 in Cancerous Cells

An SI value greater than 1 indicates selectivity towards cancer cells. Generally, an SI > 3 is considered promising for further investigation.

Experimental Protocol

The protocol involves repeating the Tier 1 MTT assay using a non-cancerous cell line that is relevant to the cancer type. For example, if screening against MCF-7 breast cancer cells, the non-tumorigenic breast epithelial cell line MCF-10A is an appropriate control. [2][4]

Data Presentation

The data from all three tiers should be consolidated to provide a holistic view of the compound's activity.

Table 2: Consolidated Cytotoxicity Profile of Lead Compound FC-001

| Parameter | Cell Line | Result | Interpretation |

| IC50 (48h) | MCF-7 | 4.5 µM | Potent cytotoxic activity |

| IC50 (48h) | MCF-10A | 38.2 µM | Lower toxicity in non-cancerous cells |

| Selectivity Index (SI) | N/A | 8.5 | Highly selective for cancer cells |

| Max LDH Release (% of Control) | MCF-7 | 15% | Minimal necrotic activity |

| Max Caspase 3/7 Fold Induction | MCF-7 | 8.2-fold vs. Vehicle | Strong induction of apoptosis |

(Data is hypothetical)

Conclusion and Future Directions

This multi-tiered approach provides a robust framework for the preliminary cytotoxic evaluation of novel furan carboxamide compounds. By systematically assessing potency (MTT), mechanism of death (LDH/Caspase), and selectivity (SI), researchers can make data-driven decisions to prioritize the most promising candidates for advanced preclinical studies.

Compounds that demonstrate high potency, a clear apoptotic mechanism, and a favorable selectivity index, like the hypothetical FC-001, are strong candidates for follow-up studies. These would include more detailed mechanistic investigations such as cell cycle analysis, western blotting for apoptotic pathway proteins (e.g., Bax, Bcl-2, p53), and ultimately, evaluation in in vivo models. [4]This rigorous, front-loaded screening strategy ensures that only the most viable compounds proceed, enhancing the overall efficiency of the drug discovery pipeline.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

-

Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Canvax. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

-

Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

-

Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]

-

World Journal of Pharmaceutical Research. (2024, March 12). A comprehensive review on furan and its derivatives. Retrieved from [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025, May 5). PubMed. [Link]

-

Hughes, J. D., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5228-5231. [Link]

-

Aslam, S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4627. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]

-

Lee, D. W., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 10(9), 603. [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. (2015, May 29). PLOS One. [Link]

-

Rather, R. A., & Bhagat, M. (2020). Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. Frontiers in Pharmacology, 11, 1175. [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. [Link]

-

Bentham Science Publisher. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024, September 5). MDPI. [Link]

-

Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(7), 876-883. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 7. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. kosheeka.com [kosheeka.com]

- 11. researchgate.net [researchgate.net]

- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]

Application Note: High-Throughput Screening & Liability Profiling of Furan Derivatives

Abstract

The furan ring is a "privileged scaffold" in medicinal chemistry, offering unique hydrogen-bonding capabilities and rigid geometry found in blockbuster drugs like Ranitidine and Furosemide. However, it presents a significant "structural alert" due to potential metabolic bioactivation by Cytochrome P450s (specifically CYP2E1) into reactive cis-2-butene-1,4-dial intermediates. This guide provides a dual-track HTS workflow: (1) A robust TR-FRET assay for primary efficacy screening, and (2) A critical high-throughput Glutathione (GSH) Trapping protocol to early-identify and eliminate toxicologically liable candidates.

Introduction: The Furan Paradox

Furan derivatives occupy a complex space in drug discovery. While they serve as excellent bioisosteres for phenyl or thiophene rings—often improving solubility and metabolic stability—they carry the risk of idiosyncratic toxicity.

-

The Benefit: High ligand efficiency and favorable physicochemical properties.

-

The Risk: Bioactivation via CYP450-mediated oxidation leads to ring opening. The resulting unsaturated dialdehyde is a potent electrophile that covalently binds to proteins and DNA, leading to hepatotoxicity or carcinogenesis.

Strategic Imperative: You cannot screen furan libraries for efficacy alone. A "Safety-First" HTS filter must be integrated immediately following hit identification.

Module 1: Library Management & Preparation

Handling Specifics for Furan Derivatives

Unlike standard libraries, furan derivatives require specific handling due to the potential volatility of low-molecular-weight (LMW) furans and the oxidative instability of electron-rich furan rings.

Protocol A: Compound Solubilization

-

Solvent: Dissolve compounds in anhydrous DMSO (Dimethyl Sulfoxide) to a master stock concentration of 10 mM .

-

Antioxidant Stabilization: For libraries rich in electron-rich furans (e.g., alkyl-substituted), add 0.1% (v/v) BHT (Butylated hydroxytoluene) to the DMSO stock to prevent auto-oxidation during storage.

-

Storage: Store in Matrix™ screw-top tubes (not friction seal) at -20°C. LMW furans can sublime even at freezing temperatures if seals are imperfect.

-

Plate Prep: Use acoustic liquid handling (e.g., Labcyte Echo) for transfer to assay plates to minimize tip-based contamination and evaporation.

Module 2: Primary Efficacy Screening (TR-FRET)

Target Class: Kinase Inhibitors (Common application for Furan scaffolds)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its resistance to compound autofluorescence—a common issue with polysubstituted aromatic furans.

Experimental Principle

The assay measures the displacement of a tracer (fluorophore-labeled probe) from the kinase active site by the furan test compound.

-

Donor: Europium-labeled anti-GST antibody (binds to GST-tagged Kinase).

-

Acceptor: AlexaFluor™ 647-labeled tracer (binds to ATP pocket).

-

Signal: High FRET signal = No binding. Low FRET signal = Hit (Displacement).

Step-by-Step Protocol

Reagents:

-

Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Tracer: 5 nM Tracer 222 (Invitrogen).

-

Antibody: 2 nM Eu-anti-GST.

Workflow:

-

Dispense: Transfer 10 nL of furan library compounds (10 mM stock) into a 1536-well white, low-volume plate (Final assay conc: 10 µM).

-

Enzyme Addition: Dispense 3 µL of Kinase/Antibody mix.

-

Incubate 15 mins at RT to allow antibody-tag equilibrium.

-

-

Tracer Addition: Dispense 3 µL of Tracer mix.

-

Incubation: Centrifuge plate (1000 x g, 1 min) and incubate for 60 mins at Room Temperature in the dark.

-

Detection: Read on PHERAstar FSX or EnVision.

-

Excitation: 337 nm (Laser).

-

Emission 1 (Donor): 620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

-

Calculation:

.

Module 3: The Critical Counter-Screen (Metabolic Liability)

High-Throughput Glutathione (GSH) Trapping Assay

Objective: This assay forces the bioactivation of the furan ring by CYP450s. If the furan opens into cis-2-butene-1,4-dial, it will be "trapped" by GSH.[1][2] We detect the GSH-Adduct via LC-MS.

Why this is mandatory: A furan hit with high efficacy but high GSH adduct formation is a "False Lead" that will fail in late-stage toxicology.

Experimental Workflow (96-well Format)

Reagents:

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

-

Trapping Agent: L-Glutathione (GSH), reduced, 100 mM stock in water.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Quench Solution: Acetonitrile containing 0.1% Formic Acid.

Protocol B: Reactive Metabolite Trapping

-

Incubation Mix: Prepare master mix in 100 mM Potassium Phosphate buffer (pH 7.4):

-

HLM (Final: 1.0 mg/mL).

-

GSH (Final: 5 mM) — Excess GSH ensures all reactive metabolites are trapped.

-

Test Compound (Final: 10 µM).

-

-

Initiation: Pre-warm plate at 37°C for 5 mins. Add NADPH to initiate the reaction.

-

Reaction: Incubate for 60 minutes at 37°C with shaking.

-

Termination: Add 2 volumes of ice-cold Quench Solution (Acetonitrile) to precipitate proteins.

-

Clarification: Centrifuge at 4000 rpm for 20 mins at 4°C.

-

Detection (LC-MS/MS): Inject supernatant into a Triple Quadrupole MS (e.g., Sciex 6500+).

Data Analysis: The Neutral Loss Scan

Set the Mass Spec to scan for Neutral Loss of 129 Da (characteristic of the pyroglutamic acid moiety of GSH adducts).

-

Positive Result: A peak appearing in the Neutral Loss channel indicates a covalent GSH-Furan adduct.

-

Risk Metric: Calculate % Turnover trapped as GSH adduct.

Visualization & Logic

Figure 1: The Furan "Efficacy vs. Toxicity" Workflow

This diagram illustrates the decision logic required when screening furan derivatives.

Caption: Integrated workflow filtering furan derivatives by efficacy (TR-FRET) and metabolic safety (GSH Trapping).

Figure 2: Mechanism of Furan Bioactivation

Understanding the chemical causality behind the protocol.

Caption: Metabolic pathway showing CYP450-mediated ring opening to the reactive enedial, trapped by GSH in the assay.

Data Presentation & Troubleshooting

Summary of Key Assay Parameters

| Parameter | Primary Screen (TR-FRET) | Safety Screen (GSH Trapping) |

| Throughput | Ultra-High (1536-well) | Medium-High (96/384-well) |

| Compound Conc. | 10 µM | 10 - 50 µM |

| Incubation | 60 min @ RT | 60 min @ 37°C |

| Detection | Fluorescence Ratio (665/620) | LC-MS (Neutral Loss Scan) |

| Success Criteria | Z' Factor > 0.5 | Mass Balance > 80% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Fluorescence Background | Furan autofluorescence | Switch to Red-shifted TR-FRET dyes (e.g., Terbium/Alexa488). |

| Low GSH Adduct Signal | Unstable intermediate | Use Methoxylamine or Semicarbazide as alternative trapping agents for aldehydes. |

| Inconsistent Potency | Volatility of LMW furans | Seal plates immediately; avoid multiple freeze-thaw cycles of stock. |

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

-

Drug Metabolism and Disposition . (2005).[2] Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial.

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

-

Waters Corporation . (2012). An HTS Methodology for Reactive Metabolite Detection and Identification Using an LC-MS/MS Data-Independent Strategy. Application Note.

Sources

Application Notes and Protocols for In Vivo Experimental Design of Furan-Based Drug Candidates

Introduction: The Double-Edged Sword of the Furan Moiety in Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs and promising therapeutic candidates.[1][2] Its unique electronic and steric properties often confer desirable pharmacokinetic profiles, enhancing attributes like metabolic stability, receptor binding affinity, and bioavailability.[2][3] However, the furan nucleus is not without its liabilities. Many xenobiotics containing a furan ring are known to be toxic and/or carcinogenic.[2] This toxicity is not inherent to the furan ring itself but is a consequence of its metabolic activation in the body.[4]

This guide provides a comprehensive framework for the in vivo experimental design of furan-based drug candidates, with a strong emphasis on proactive and rigorous toxicological assessment. As a Senior Application Scientist, the protocols and insights presented herein are designed to be both scientifically robust and field-proven, enabling researchers to make informed go/no-go decisions in their drug development programs.

The Mechanistic Basis of Furan-Induced Toxicity

A deep understanding of the mechanism of furan toxicity is paramount for designing relevant in vivo studies. Furan itself is relatively inert; its toxicity is dependent on metabolic activation, primarily by cytochrome P450 enzymes, most notably CYP2E1, which is highly expressed in the liver.[5][6][7] This enzymatic oxidation generates a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA).[4][5][8]

BDA is the primary culprit in furan-induced toxicity.[8] It can readily form covalent bonds with cellular nucleophiles, including amino acid residues in proteins and DNA bases, leading to the formation of adducts.[7][9] This widespread alkylation of macromolecules can disrupt cellular function, induce oxidative stress, and trigger cell death, manifesting as organ toxicity.[9] While furan is generally considered a nongenotoxic carcinogen, with chronic toxicity stimulating cell replication and increasing tumor probability, some evidence suggests a potential role for genotoxicity as well.[5][9]

The primary target organ for furan-induced toxicity is the liver (hepatotoxicity), due to the high concentration of CYP2E1.[5][10][11] The kidneys are also a potential target for toxicity (nephrotoxicity).[10][11][12] Therefore, any in vivo experimental plan for a furan-containing drug candidate must include a thorough evaluation of these two organ systems.

Caption: Metabolic activation of furan-containing compounds to the reactive metabolite BDA.

Phase 1: Preliminary In Vivo Toxicity Screen (Non-GLP)

Before committing to costly and time-consuming GLP toxicology studies, a preliminary, non-GLP in vivo screen is essential. This allows for an early assessment of the compound's safety profile and helps in the selection of the most promising candidates to advance.

Study Objective

To rapidly assess the potential for acute toxicity of a furan-based drug candidate and to identify a preliminary maximum tolerated dose (MTD).

Animal Model Selection

-

Species: Mouse (e.g., C57BL/6 or BALB/c) is often a good starting point due to its smaller size, faster breeding cycle, and lower cost.

-

Justification: While rats (e.g., Sprague-Dawley or Wistar) are also commonly used, mice can provide a rapid initial indication of potential liabilities.[1][13] The choice may also be guided by the animal model used for efficacy studies.

Experimental Design

| Group | N (per sex) | Treatment | Dose Level | Route of Administration |

| 1 | 5 | Vehicle Control | - | Match Efficacy Studies |

| 2 | 5 | Furan Drug Candidate | Low Dose (e.g., 10 mg/kg) | Match Efficacy Studies |

| 3 | 5 | Furan Drug Candidate | Mid Dose (e.g., 50 mg/kg) | Match Efficacy Studies |

| 4 | 5 | Furan Drug Candidate | High Dose (e.g., 200 mg/kg) | Match Efficacy Studies |

Protocol: Single-Dose Acute Toxicity Screen

-

Animal Acclimatization: Acclimate animals for a minimum of 5 days upon arrival.

-

Randomization and Grouping: Randomize animals into treatment groups.

-

Dosing: Administer a single dose of the test compound or vehicle. The route of administration should ideally match the intended clinical route.[14]

-

Clinical Observations:

-

Observe animals continuously for the first 4 hours post-dose.

-

Record observations at least twice daily for 14 days.

-

Pay close attention to signs of distress, changes in posture, activity levels, and any visible abnormalities.

-

-

Body Weight: Measure body weight just before dosing and at least every other day for 14 days.

-

Terminal Procedures (Day 14):

-

Collect blood via cardiac puncture for clinical chemistry analysis.

-

Perform a gross necropsy, paying close attention to the liver and kidneys.

-

Collect liver and kidneys for histopathological analysis.

-

Key Endpoints and Data Interpretation

-

Clinical Signs: Any adverse clinical signs, especially those appearing in a dose-dependent manner, are red flags.

-

Body Weight Loss: A sustained loss of >15% body weight is a significant indicator of toxicity.

-

Clinical Chemistry:

-

Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[10]

-

Kidney Function: Blood urea nitrogen (BUN) and creatinine.

-

-

Histopathology: Microscopic examination of liver and kidney tissues for signs of necrosis, degeneration, inflammation, or other pathological changes.[10]

Phase 2: Repeated-Dose Toxicity Studies (GLP-Compliant)

Once a candidate has passed the preliminary screen, more extensive repeated-dose toxicity studies are required. These studies are critical for regulatory submissions (e.g., an Investigational New Drug application) and must be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[15][16][17]

Study Objective

To evaluate the safety profile of a furan-based drug candidate following repeated administration, to identify target organs of toxicity, and to determine a No-Observed-Adverse-Effect-Level (NOAEL).[17]

Animal Model Selection

-

Species: Two species are typically required by regulatory agencies: one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., beagle dog or minipig).[18]

-

Justification: The use of two species provides a more comprehensive safety profile and helps to identify potential species-specific toxicities.[12] Rats are a common choice due to the extensive historical database on their response to toxicants.[6][10]

Experimental Design: 28-Day Repeated-Dose Study in Rats

| Group | N (per sex) | Treatment | Dose Level | Duration |

| 1 | 10 | Vehicle Control | - | 28 Days |

| 2 | 10 | Furan Drug Candidate | Low Dose | 28 Days |

| 3 | 10 | Furan Drug Candidate | Mid Dose | 28 Days |

| 4 | 10 | Furan Drug Candidate | High Dose | 28 Days |

| 5 (Recovery) | 5 | Vehicle Control | - | 28 Days + 14-day recovery |

| 6 (Recovery) | 5 | Furan Drug Candidate | High Dose | 28 Days + 14-day recovery |

Dose levels should be selected based on data from the preliminary screen and pharmacokinetic studies.

Caption: Overall workflow for in vivo evaluation of furan-based drug candidates.

Protocol: 28-Day Repeated-Dose Toxicity Study

-

GLP Compliance: Ensure all aspects of the study (protocol, conduct, data recording, and reporting) adhere to Good Laboratory Practice principles.[15]

-

Dosing: Administer the test compound or vehicle daily for 28 days.

-

In-life Monitoring:

-

Clinical Observations: At least twice daily.

-

Body Weight and Food/Water Consumption: Weekly.

-

Ophthalmology: Pre-study and at termination.[14]

-

-

Clinical Pathology:

-

Hematology and Clinical Chemistry: Collect blood at termination (and potentially at an interim time point). Analyze a comprehensive panel of parameters.

-

Urinalysis: Collect urine during the last week of the study.[14]

-

-

Terminal Procedures:

-

At the end of the 28-day dosing period (and the 14-day recovery period), conduct a full necropsy.

-

Weigh key organs (liver, kidneys, spleen, heart, etc.).

-

Collect a comprehensive set of tissues for histopathological examination by a board-certified veterinary pathologist.

-

Interpreting Toxicology Results: A Decision-Making Framework

The interpretation of toxicology data for a furan-based compound requires careful consideration of the dose-response relationship, the nature and severity of the findings, and their potential reversibility.

Caption: Decision tree for interpreting in vivo toxicology findings.

Conclusion

The furan scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal.[3][19] However, its successful application hinges on a proactive and thorough evaluation of its potential for metabolism-driven toxicity. By integrating the principles and protocols outlined in this guide, researchers can better navigate the challenges associated with furan-based drug candidates, ensuring that only the safest and most effective compounds advance to clinical development. This rigorous, mechanism-based approach to in vivo experimental design is not merely a regulatory hurdle but a fundamental component of ethical and successful drug development.[15]

References

-

Peterson, L. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available at: [Link]

-

HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Available at: [Link]

-

Boyd, M. R., & Wilson, B. J. (n.d.). Toxicity mediated by reactive metabolites of furans. PubMed. Available at: [Link]

-

Leopardi, P., Cordelli, E., Villani, P., Cremona, A., & De Masi, S. (2012). Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. PMC - NIH. Available at: [Link]

-

Peterson, L. A. (2018). Biological targets of electrophilic furan metabolites. Morressier. Available at: [Link]

-

ResearchGate. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. Available at: [Link]

-

Kedderis, G. L., & Held, S. D. (n.d.). Kinetic analysis of furan biotransformation by F-344 rats in vivo and in vitro. PubMed - NIH. Available at: [Link]

-

Vivotecnia. (n.d.). In vivo toxicology studies. Available at: [Link]

-

U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Available at: [Link]

-

Bakir, B., Ozer, N. S., & Ustyol, E. A. (2011). Toxicity of food contaminant furan on liver and kidney of growing male rats. PubMed. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

-

Pacific BioLabs. (n.d.). Toxicology Studies. Available at: [Link]

-

Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Available at: [Link]

-

ResearchGate. (2012). Toxicity of food contaminant furan on liver and kidney of growing male rats. Available at: [Link]

-

Doerge, D. R., et al. (2015). Evaluation of serum and liver toxicokinetics for furan and liver DNA adduct formation in male Fischer 344 rats. PubMed. Available at: [Link]

-

Nivrutti, G. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

ResearchGate. (n.d.). Clinically approved drugs containing furan ring. Available at: [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of furfuryl and furan derivatives belonging to chemical group 14 when used as flavourings for all animal species and categories. Semantic Scholar. Available at: [Link]

-

EFSA. (2012). Scientific Opinion on the safety and efficacy of furanones and tetrahydrofurfuryl derivatives (CG 13) for all species. Available at: [Link]

-

Goralczyk, K., et al. (n.d.). Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Furan‐containing FDA‐approved drugs. | Download Scientific Diagram. Available at: [Link]

-

Siddiqui, S. Z., et al. (2022). A Comprehensive Review of Experimental Animal Models of Hepatopathy. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Sharma, S., et al. (2023). Screening models of nephrotoxicity and their molecular mechanism. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Government of Canada. (2018). Draft screening assessment. Canada.ca. Available at: [Link]

-

ResearchGate. (2023). (PDF) Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of furan biotransformation by F-344 rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of serum and liver toxicokinetics for furan and liver DNA adduct formation in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological targets of electrophilic furan metabolites [morressier.com]

- 9. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 10. Toxicity of food contaminant furan on liver and kidney of growing male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biomedpharmajournal.org [biomedpharmajournal.org]

- 14. fda.gov [fda.gov]

- 15. histologix.com [histologix.com]

- 16. pacificbiolabs.com [pacificbiolabs.com]

- 17. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 18. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 19. ijabbr.com [ijabbr.com]

Application Note: Structural Elucidation of Furan-2-Carboxamide Analogues via Integrated NMR and MS/MS Protocols

Abstract & Scope

Furan-2-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors, antimicrobial agents, and potential CNS drugs [1]. However, their structural characterization presents unique challenges: the furan ring possesses a distinct but often tight proton coupling network, and the amide linkage can exhibit rotameric behavior that complicates spectral interpretation.

This Application Note provides a rigorous, self-validating protocol for the characterization of these analogues. We integrate High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS/MS) with high-field Nuclear Magnetic Resonance (NMR) spectroscopy to establish unambiguous structural proof.

Analytical Workflow Overview

To ensure data integrity, we recommend a linear workflow that validates purity prior to structural assignment. This prevents the misinterpretation of impurity peaks as rotamers or isomers.

Figure 1: Integrated workflow for the isolation and characterization of furan-2-carboxamide analogues. Note the parallel processing of purified aliquots for MS and NMR to ensure sample consistency.

High-Resolution Mass Spectrometry (HRMS) Protocol

Methodological Rationale

Electrospray Ionization (ESI) in positive mode is the method of choice. Furan-2-carboxamides protonate readily at the amide oxygen or nitrogen, yielding stable

Experimental Parameters[1][2]

-

Ionization Source: ESI (+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the amide bond).

-

Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water (Acid facilitates protonation).

-

Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both the parent ion and deep fragments.

Fragmentation Logic & Diagnostic Ions

The fragmentation of furan-2-carboxamides follows a predictable "charge retention" pathway. The amide bond is the weakest link, typically yielding a characteristic furoyl cation (

Key Fragmentation Pathway:

-

Precursor:

-

Primary Cleavage: Heterolytic cleavage of the amide C-N bond releases the amine (neutral loss) and generates the Furoyl Cation (m/z 95.01) . This is the diagnostic "fingerprint" peak.

-

Secondary Cleavage: The furoyl cation loses Carbon Monoxide (CO, 28 Da) to form the Furyl Cation (m/z 67.02) [3].

Figure 2: Diagnostic fragmentation pathway for furan-2-carboxamides in ESI+ mode. The m/z 95 -> 67 transition is characteristic of the 2-substituted furan core.

Nuclear Magnetic Resonance (NMR) Protocol[1][3][4][5][6][7]

Solvent Selection & Sample Prep

-

Recommended Solvent: DMSO-d6 .

-

Reasoning: Chloroform-d (

) often leads to broad or invisible amide (-NH) signals due to exchange or quadrupole broadening. DMSO-d6 stabilizes the amide proton via hydrogen bonding, resulting in a sharp doublet (or singlet) typically between 8.0–9.5 ppm, which is crucial for proving the amide formation [4].

-

-

Concentration: 5–10 mg in 600 µL solvent.

-

Temperature: 298 K (Standard). If rotamers are suspected (double peaks), elevate to 350 K to coalesce signals.

The Furan "Fingerprint" (Coupling Constants)

The furan ring protons (H3, H4, H5) form an AMX spin system. Their identification relies on specific coupling constants (

-

H5 (Position 5): Most deshielded ring proton (closest to oxygen). Usually a doublet (d) or doublet of doublets (dd).

-

H3 (Position 3): Deshielded by the carbonyl group.

-

H4 (Position 4): Most shielded (lowest ppm).

Critical Validation Rule:

To distinguish Furan-2-carboxamide from Furan-3-carboxamide, measure

-

In 2-substituted furans,

Hz. -

In 3-substituted furans, the H2-H5 coupling is very small or zero.

Reference Data Table (in DMSO-d6)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| NH | Amide | 8.20 – 9.50 | Broad s or d | Disappears with | |

| H-5 | Aromatic | 7.70 – 7.90 | dd or d | ||

| H-3 | Aromatic | 7.10 – 7.30 | dd or d | ||

| H-4 | Aromatic | 6.60 – 6.70 | dd | ||

| C=O | Carbonyl | 156.0 – 159.0 | (13C NMR) | - | Diagnostic amide carbonyl. |

Note: Chemical shifts may vary by

Synthesis & Purification Context

To generate valid data, the sample must be free of the starting material (Furoyl chloride or Furan-2-carboxylic acid).

Protocol Summary:

-

Coupling: React Furan-2-carboxylic acid with amine (R-NH2) using EDC.HCl/HOBt in DMF.

-

Workup: Acid wash (1N HCl) is mandatory to remove unreacted amine. Bicarbonate wash removes unreacted furan acid.

-

Validation: If the NMR shows a broad singlet at ~13.0 ppm, the carboxylic acid starting material is still present. If the MS shows a peak at

[Amine+H], the workup was insufficient.

References

-

Bentham Science. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry.

-

MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.[1] Molecules.[2][3][4][5][6][1][7][8][9]

-

Longdom Publishing. (n.d.). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone. Journal of Chromatography & Separation Techniques.

-

National Institutes of Health (NIH). (2026). 1H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. employees.oneonta.edu [employees.oneonta.edu]

- 6. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 9. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

Application Note: Bioavailability Assessment of Furan-Containing Compounds

Abstract

Furan moieties are a double-edged sword in chemical biology. While they serve as valuable pharmacophores in medicinal chemistry (e.g., furosemide, nitrofurantoin), they possess inherent metabolic liabilities that complicate bioavailability assessment. The furan ring is susceptible to cytochrome P450-mediated bioactivation, often opening to form reactive cis-enediones (e.g., cis-2-butene-1,4-dial) that bind covalently to proteins, creating a "hidden" clearance pathway that standard assays miss.

This guide provides a specialized workflow for assessing the bioavailability of furan compounds. It moves beyond standard ADME protocols to include reactive metabolite trapping and volatility-aware analytical methods , ensuring that "disappearing" compounds are correctly attributed to metabolism rather than experimental error.

Part 1: Strategic Assessment Workflow

Standard bioavailability (

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct analytical path based on the furan compound's volatility and reactivity.

Figure 1: Decision matrix for selecting analytical methodologies based on compound volatility and metabolic liability.

Part 2: In Vitro Metabolic Stability & Reactive Trapping

Standard microsomal stability assays often yield false "high clearance" rates for furans without identifying the metabolite. This is because the furan ring opens to form cis-2-butene-1,4-dial (BDA) , which binds irreversibly to microsomal proteins and precipitates out, evading detection.

The Solution: You must use a "Trapping Assay" to capture these reactive intermediates.

Protocol A: Glutathione (GSH) Trapping Assay

Objective: Quantify the formation of reactive ring-opened metabolites to assess bioactivation potential.

Materials

-

Test Compound: 10 mM stock in DMSO.

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Trapping Agent: L-Glutathione (reduced), 50 mM in buffer.

-

Cofactor: NADPH regenerating system.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Procedure

-

Preparation:

-

Prepare a reaction mixture containing 1 mg/mL microsomal protein and 5 mM GSH in phosphate buffer.

-

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Add Test Compound (final conc. 10 µM).[1]

-

Initiate reaction by adding NADPH (final conc. 1 mM).

-

Control: Run a parallel incubation without NADPH to rule out chemical instability.

-

-

Incubation:

-

Incubate for 30 and 60 minutes at 37°C with gentle shaking.

-

-

Termination & Extraction:

-

Quench with ice-cold Acetonitrile (1:3 v/v) containing 1% Formic Acid.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet proteins.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant.[2]

-

Scan Mode: Perform a Neutral Loss Scan (loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH) or Precursor Ion Scan (m/z 272 or 308 for GSH fragments).

-

Data Interpretation

-

Positive Result: Detection of a mass shift of [M + 307 Da] (Mono-GSH adduct) indicates furan ring opening and reactive metabolite formation.

-

Bioavailability Impact: High levels of GSH adducts suggest high first-pass extraction (

) and potential hepatotoxicity.

Part 3: In Vivo Pharmacokinetics (PK)

For furan-based drugs that pass the in vitro screen, in vivo PK is the gold standard. However, if the compound releases volatile furan metabolites, standard plasma preparation (drying/reconstitution) will cause analyte loss.

Protocol B: Headspace GC-MS for Volatile Furan Metabolites

Objective: Accurately measure furan and volatile metabolites in whole blood without evaporation loss.

Materials

-

Instrument: GC-MS with Headspace Autosampler (e.g., PerkinElmer TurboMatrix).

-

Column: PLOT Q or equivalent porous polymer column (for volatiles).

-

Internal Standard: d4-Furan (Deuterated).[3]

Step-by-Step Procedure

-

Sample Collection:

-

Collect blood into EDTA tubes. Do not freeze if analyzing immediately; otherwise store at -80°C in gas-tight vials.

-

-

Headspace Preparation:

-

Transfer 200 µL of blood into a 20 mL headspace vial.

-

Add 800 µL of saturated NaCl solution (salting out effect increases volatility).

-

Add 10 µL of Internal Standard (d4-Furan).

-

Immediately crimp cap with PTFE/Silicone septum.

-

-

Incubation:

-

Incubate vial at 60°C for 30 minutes with agitation.

-

Critical Note: Do not exceed 60°C. Higher temperatures can artificially generate furan from lipid peroxidation or carbohydrate degradation in the blood matrix [1].

-

-

GC-MS Parameters:

-

Injection: Splitless mode.

-

Oven: 40°C (hold 2 min) -> ramp 10°C/min -> 200°C.

-

MS Detection: SIM mode monitoring m/z 68 (Furan) and m/z 72 (d4-Furan).

-

Part 4: Mechanistic Insight & Data Summary

Understanding the pathway is essential for interpreting the data. The diagram below illustrates the metabolic activation that reduces bioavailability and causes toxicity.

Figure 2: The bioactivation pathway of furan rings. Bioavailability is reduced by the diversion of the parent compound into the BDA-Protein pathway.

Data Reporting Table

When reporting bioavailability data for furans, use this structure to capture the unique liabilities:

| Parameter | Method | Metric | Target / Acceptance Criteria |

| Metabolic Stability | HLM + NADPH | < 20 (Low Clearance) | |

| Bioactivation | GSH Trapping | Adduct Peak Area Ratio | < 1% of Parent (Low Liability) |

| Permeability | Caco-2 (A-B) | > 5.0 (High Permeability) | |

| Bioavailability | In Vivo PK (Rat) | > 30% |

References

-

Determination of Furan in Food by Gas Chromatography-Mass Spectrometry and Headspace Sampling. Journal of AOAC International. (2005).

-

Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Chemical Research in Toxicology. (2005).[6]

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (2012).

-

Caco-2 Permeability Assay Protocol. Cyprotex / Evotec.

-

Biomarker-based approach to human exposure assessment of furan. Archives of Toxicology. (2025).[7]

Sources

- 1. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 2. Caco-2 Permeability Assay | Domainex [domainex.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Biomarker-based approach to human exposure assessment of furan in food - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide Synthesis

Welcome to the technical support center for the synthesis of N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and frequently asked questions to enhance your experimental outcomes, focusing on the underlying chemical principles to ensure robust and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide, providing detailed causal analysis and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer:

Low or non-existent yield in the amidation reaction to form N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide is a common issue that can stem from several factors, primarily related to the activation of the carboxylic acid and the stability of the reactants.

Causality Analysis:

The direct reaction between a carboxylic acid (4-phenyloxane-4-carboxylic acid) and an amine (furfurylamine) is often inefficient. This is due to a competing acid-base reaction where the amine deprotonates the carboxylic acid, forming an unreactive carboxylate salt.[1][2] To overcome this, the carboxylic acid's carbonyl group must be activated to make it more electrophilic and susceptible to nucleophilic attack by the amine.[1][2] Failure to achieve proper activation is a primary cause of low yields.

Furthermore, the furan moiety in furfurylamine can be sensitive to strongly acidic conditions, potentially leading to degradation or side reactions.

Troubleshooting Steps & Solutions:

-

Optimize the Coupling Agent: The choice and handling of the coupling agent are critical.

-

Carbodiimides (DCC, EDC): These are common coupling agents that activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1][2]

-

Protocol: In an inert atmosphere, dissolve 4-phenyloxane-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Add the carbodiimide (e.g., EDC, 1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) (1.1 equivalents). Stir for 15-30 minutes at 0°C. Then, add furfurylamine (1 equivalent) and allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Rationale: Additives like HOBt can suppress side reactions and may reduce racemization if chiral centers are present.[3] Using a slight excess of the coupling agent and additive ensures complete activation of the carboxylic acid.

-

-

-

Alternative Activation Method (Acyl Chloride):

-

Protocol: Convert 4-phenyloxane-4-carboxylic acid to its acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous solvent.[2] The resulting acyl chloride is highly reactive and can then be treated with furfurylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.[2]

-

Caution: This method is harsher and may not be suitable for sensitive substrates. The furan ring's stability under these conditions should be considered.

-

-

Ensure Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reduced yield.

-

Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time and identify if the reaction is stalling.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC, and purification by column chromatography is difficult. What are the common impurities and how can I minimize their formation?

Answer:

The formation of impurities is a frequent challenge in amide synthesis. Understanding the potential side reactions is key to mitigating them.

Causality Analysis:

-

N-acylurea Byproduct: When using carbodiimide coupling agents like DCC or EDC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is often difficult to remove.[3]

-

Unreacted Starting Materials: Incomplete reactions will leave unreacted 4-phenyloxane-4-carboxylic acid and furfurylamine in the mixture.

-

Side Reactions of Furfurylamine: Under certain conditions, furfurylamine can undergo self-condensation or other side reactions.

Troubleshooting Steps & Solutions:

-

Minimize N-acylurea Formation:

-

Use Additives: The addition of HOBt or HOSu reacts with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[3]

-

Choice of Carbodiimide: EDC is often preferred over DCC because its urea byproduct is water-soluble and can be easily removed by an aqueous workup.[1]

-

-

Optimize Stoichiometry and Addition Order:

-

Protocol: Use a slight excess (1.05-1.1 equivalents) of the amine (furfurylamine) to ensure the complete consumption of the more valuable activated carboxylic acid.

-

Addition Order: Activate the carboxylic acid with the coupling agent and additive before adding the amine. This minimizes the exposure of the amine to potentially harsh activating agents.

-

-

Aqueous Workup:

-

Procedure: After the reaction is complete, quench the reaction mixture with a dilute acid solution (e.g., 1N HCl) to protonate any unreacted amine. Then, wash with a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and the acidic additive (HOBt/HOSu). Finally, wash with brine to remove residual water-soluble components.

-

-

Purification Strategy:

-

Column Chromatography: If impurities persist, column chromatography on silica gel is the standard purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.

-

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of N-(furan-2-ylmethyl)-4-phenyloxane-4-carboxamide.

Question 1: What are the optimal reaction conditions for this synthesis?

Answer: The optimal conditions can vary depending on the chosen synthetic route. However, a good starting point for a carbodiimide-mediated coupling is:

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic and can dissolve both reactants and coupling agents. |

| Temperature | 0°C for activation, then room temperature | Low temperature during activation minimizes side reactions. The coupling reaction proceeds efficiently at room temperature. |

| Reaction Time | 12-24 hours | Allows for the reaction to proceed to completion. Monitor by TLC or HPLC for optimization. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents the introduction of moisture which can hydrolyze activated intermediates. |

Question 2: How do I synthesize the starting material, 4-phenyloxane-4-carboxylic acid?

Answer: While 4-phenyloxane-4-carboxylic acid may be commercially available, a common synthetic route involves a multi-step process. A viable synthesis starts from diethyl malonate and bis(2-chloroethyl) ether.[4]

-

Step 1: Cyclization: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base and a phase transfer catalyst (like Tetrabutylammonium bromide - TBAB) to form diethyl tetrahydropyran-4,4-dicarboxylate.[4]

-

Step 2: Hydrolysis: The resulting diester is hydrolyzed using a base (e.g., NaOH) to yield tetrahydropyran-4,4-dicarboxylic acid.[4]

-

Step 3: Decarboxylation: The dicarboxylic acid is then heated in a suitable solvent (e.g., xylene) to induce decarboxylation, affording the final product, tetrahydropyran-4-carboxylic acid.[4]

Question 3: What analytical techniques are recommended for product characterization?

Answer: A combination of spectroscopic and chromatographic methods should be used to confirm the structure and purity of the final product:

-

Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the crude product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule by identifying the different types of protons and carbons and their connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution Mass Spectrometry - HRMS).

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide C=O stretch (typically around 1640-1680 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

Visualizing the Synthesis and Troubleshooting

General Amide Synthesis Workflow

Sources

Modifying the phenyloxane ring to improve potency

Technical Support for Medicinal Chemistry & Drug Design

Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket Context: Optimization of Phenyl-tetrahydropyran (Phenyloxane) rings for potency and metabolic stability.

Core Directive: The "Phenyloxane" Architecture

You are likely working with a phenyl-substituted tetrahydropyran (THP) scaffold. In medicinal chemistry, this moiety is a critical bioisostere for phenyl-cyclohexanes. It lowers lipophilicity (LogP) while maintaining spatial volume, but it introduces unique electronic and stereochemical challenges.

This guide addresses the three most common support tickets we receive regarding this scaffold:

-

Potency Stagnation: The compound binds, but affinity (

or -

Synthetic Isomerism: Difficulty isolating the bioactive cis-2,6-disubstituted isomer.

-

Metabolic Clearance: Rapid oxidation of the oxane ring by CYP450 enzymes.

Module A: Potency Optimization (SAR Logic)

Issue: "My IC50 is stalled. How do I improve binding affinity?"

Diagnosis: The phenyloxane ring is likely adopting a low-energy chair conformation where the bulky phenyl group is equatorial. If your target binding pocket requires an axial vector (or a specific twist), the energy penalty for the protein to force the ring into the bioactive conformation is killing your potency (entropy penalty).

Troubleshooting Protocol: The "Conformational Lock"

-

The "Oxygen Walk":

-

Concept: Move the oxygen atom within the ring relative to the phenyl attachment.

-

Why: This alters the H-bond acceptor vector and the dipole moment without changing the molecular weight.

-

Action: If you have a 4-phenyl-tetrahydropyran, synthesize the 3-phenyl and 2-phenyl isomers. The vector change of the ether oxygen lone pairs can pick up backbone H-bonds in the receptor.

-

-

The 3-Substituent Lever (The "Gauche Effect"):

-

Concept: Introduce a small polar group (F, OH, OMe) adjacent to the ring oxygen.

-

Mechanism:[1][2] The anomeric effect or gauche effect can force the phenyl group into an axial orientation or lock the chair conformation, pre-organizing the ligand for binding.

-

Citation Support: Pre-organization minimizes entropy loss upon binding, a key driver of potency [1].[3]

-

Data Visualization: SAR Decision Matrix

Figure 1: SAR Decision Tree for optimizing the phenyloxane scaffold when potency plateaus.

Module B: Synthetic Troubleshooting

Issue: "I cannot isolate the cis-2,6-disubstituted isomer."

Context: Many bioactive phenyloxanes (like those in macrolide natural products or specific kinase inhibitors) require a cis-relationship between substituents at the 2 and 6 positions. Standard ether synthesis often yields the thermodynamic trans-product or a racemic mess.

Diagnosis: You are likely relying on kinetic control that isn't strict enough, or you are using non-stereoselective cyclization methods.

The Fix: The Prins Cyclization Protocol The Prins reaction is the gold standard for generating 2,6-cis-tetrahydropyrans with high diastereoselectivity [2].

Step-by-Step Protocol:

-

Precursors: Prepare a homoallylic alcohol and an aldehyde.

-

Acid Catalyst: Use a Lewis Acid.[4] Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is superior to classical acids for milder conditions.

-

The "Axial Attack" Rule:

-

The reaction proceeds via an oxocarbenium ion intermediate.[4]

-

The nucleophile (the alkene) attacks the oxocarbenium ion axially to form the chair transition state where substituents prefer the equatorial position.

-

Result: This mechanism inherently favors the cis-2,6-isomer (often >95:5 dr).

-

-

Troubleshooting Low Yields:

-

Issue: Side reactions (polymerization).

-

Fix: Add a bulky silyl group to the homoallylic alcohol (Segmented Prins) to stabilize the cation intermediate.

-

Comparative Yield Table: Cyclization Methods

| Method | Major Isomer | Typical dr (cis:trans) | Scalability |

| Acid-Catalyzed Etherification | Trans (Thermodynamic) | 20:80 | High |

| Prins Cyclization (TMSOTf) | Cis (Kinetic/Chair) | 95:5 | Moderate |

| Hetero-Diels-Alder | Cis (Endo) | 80:20 | Low (Requires specific dienes) |

| Intramolecular Michael | Trans | 10:90 | High |

Module C: ADME & Metabolic Stability

Issue: "The scaffold is cleared too quickly (High )."

Diagnosis:

The phenyloxane ring is an ether. Ethers are susceptible to Oxidative O-Dealkylation by CYP450 enzymes. The "soft spot" is the

Troubleshooting Protocol: "Hardening the Ring"

-

Deuteration (The "Heavy Atom" Effect):

-

Gem-Dimethylation:

-

Fluorination:

Metabolic Pathway Visualization

Figure 2: The metabolic vulnerability of the oxane ring and blockade strategies.

Frequently Asked Questions (FAQ)

Q: Can I replace the phenyloxane with a phenyl-oxetane to improve potency? A: Yes, this is a valid "Ring Contraction" strategy. Oxetanes (4-membered rings) are more polar than oxanes (tetrahydropyrans) and often lower the LogP/LogD significantly while acting as a "carbonyl bioisostere" [4]. However, synthesis is harder, and the vector of the phenyl group will change drastically. Use this if you need to lower lipophilicity, not necessarily to gain intrinsic potency.[5]

Q: Why does my 4-phenyl-tetrahydropyran show hERG liability? A: If your phenyl ring has a basic amine nearby (common in CNS drugs), the phenyloxane can act as a hydrophobic core that fits into the hERG channel pore. Fix: Introduce polarity on the phenyl ring (e.g., a pyridine nitrogen) to disrupt the hydrophobic interaction with the hERG channel.

References

-

Gopishetty, B. et al. (2011). Further Structure-Activity Relationship Studies on 4-((((3S,6S)-6-Benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of Compounds with Triple Uptake Inhibitory Activity. Journal of Medicinal Chemistry. Link

-

Bora, S. K. et al. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization. Journal of Organic Chemistry. Link

-

Wuitschik, G. et al. (2010). Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group. Angewandte Chemie International Edition. Link

-

Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

Sources

- 1. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]

- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

Technical Support Center: Troubleshooting Resistance to Furan-Containing Compounds

Welcome, researchers, to the technical support center for furan-containing compounds. This guide is designed to provide you with in-depth, actionable insights into the common and complex resistance mechanisms your projects may encounter. As drug development professionals know, the promise of a novel compound can often be met with the challenge of biological resistance. Our goal is to equip you with the foundational knowledge and practical protocols to dissect, understand, and potentially overcome these hurdles.

The furan moiety is a versatile scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] However, its chemical nature also presents specific liabilities, particularly metabolic instability and susceptibility to various resistance pathways. This center is structured as a series of troubleshooting guides, framed in a question-and-answer format, to directly address the issues you are likely observing at the bench.

Guide 1: Metabolic Instability and Inactivation

This is one of the most prevalent challenges with furan-containing molecules. The furan ring can be bioactivated by metabolic enzymes, leading to the formation of reactive metabolites that can be toxic or rapidly cleared, reducing the efficacy of the parent compound.[2][3]

Frequently Asked Questions & Troubleshooting

Q1: My furan-containing compound shows potent in vitro activity in cell-free assays, but its efficacy drops significantly in cell-based assays and in vivo models. Could metabolism be the issue?